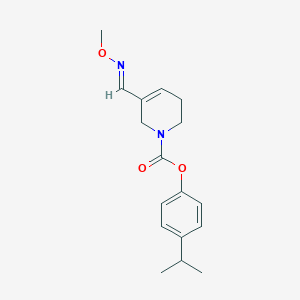
4-Isopropylphenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isopropylphenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate, also known as IMD-0354, is a small molecule inhibitor that has been widely used in scientific research. This compound has been shown to have anti-inflammatory and anti-tumor effects, making it a promising candidate for the development of new drugs.
Mécanisme D'action
4-Isopropylphenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate works by inhibiting the activity of the NF-κB pathway. This pathway is involved in the regulation of inflammation and immune responses. When activated, it leads to the production of pro-inflammatory cytokines and chemokines, which can cause tissue damage and contribute to the development of certain diseases. 4-Isopropylphenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate inhibits the activity of the IKK complex, which is responsible for the activation of the NF-κB pathway. This leads to a reduction in the production of pro-inflammatory cytokines and chemokines, resulting in a decrease in inflammation and immune responses.
Effets Biochimiques Et Physiologiques
4-Isopropylphenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has been shown to have anti-inflammatory and anti-tumor effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, resulting in a decrease in inflammation. It has also been shown to inhibit the growth of certain types of cancer cells. In addition, 4-Isopropylphenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-Isopropylphenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate is its specificity for the NF-κB pathway. It has been shown to inhibit the activity of this pathway without affecting other signaling pathways. This makes it a useful tool for studying the role of the NF-κB pathway in various biological processes. However, one limitation of 4-Isopropylphenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate is its low solubility in water. This can make it difficult to use in certain experiments and may require the use of organic solvents.
Orientations Futures
There are several future directions for the use of 4-Isopropylphenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate in scientific research. One area of interest is the development of new drugs based on 4-Isopropylphenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate. Its anti-inflammatory and anti-tumor effects make it a promising candidate for the development of new drugs for the treatment of various diseases. Another area of interest is the use of 4-Isopropylphenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate in the treatment of neurodegenerative diseases. Its neuroprotective effects make it a potential candidate for the treatment of diseases such as Alzheimer's and Parkinson's. Finally, there is interest in studying the role of 4-Isopropylphenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate in the regulation of other biological processes, such as cell differentiation and apoptosis.
Méthodes De Synthèse
4-Isopropylphenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate can be synthesized using a multi-step process. The first step involves the synthesis of 4-isopropylphenylacetic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylic acid to give 4-Isopropylphenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate. The overall yield of this synthesis method is around 20%.
Applications De Recherche Scientifique
4-Isopropylphenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has been extensively studied for its anti-inflammatory and anti-tumor effects. It has been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. Inhibition of this pathway has been shown to reduce inflammation and prevent the development of certain types of cancer. 4-Isopropylphenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Propriétés
Numéro CAS |
145071-49-4 |
|---|---|
Nom du produit |
4-Isopropylphenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate |
Formule moléculaire |
C17H22N2O3 |
Poids moléculaire |
302.37 g/mol |
Nom IUPAC |
(4-propan-2-ylphenyl) 5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C17H22N2O3/c1-13(2)15-6-8-16(9-7-15)22-17(20)19-10-4-5-14(12-19)11-18-21-3/h5-9,11,13H,4,10,12H2,1-3H3/b18-11+ |
Clé InChI |
BCRQFJUSADVDQY-WOJGMQOQSA-N |
SMILES isomérique |
CC(C)C1=CC=C(C=C1)OC(=O)N2CCC=C(C2)/C=N/OC |
SMILES |
CC(C)C1=CC=C(C=C1)OC(=O)N2CCC=C(C2)C=NOC |
SMILES canonique |
CC(C)C1=CC=C(C=C1)OC(=O)N2CCC=C(C2)C=NOC |
Autres numéros CAS |
145071-49-4 |
Synonymes |
1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-5-((methoxyimino)methyl)-, 4-(1-methylethyl)phenyl ester, (E)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



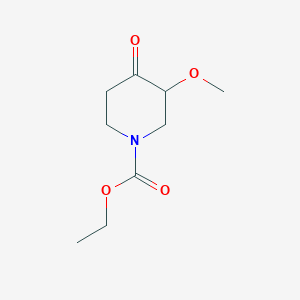
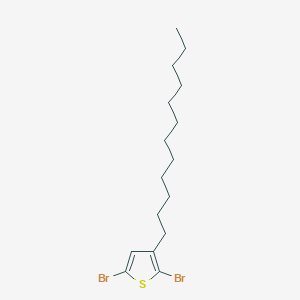
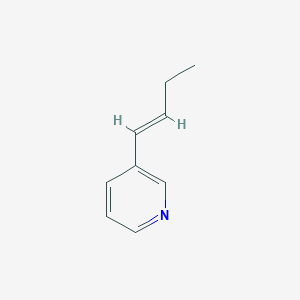

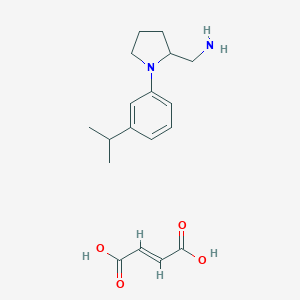
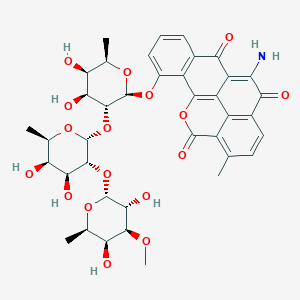
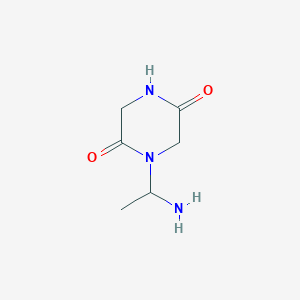
![4-Ethylpyrrolo[1,2-a]pyrazine](/img/structure/B115901.png)

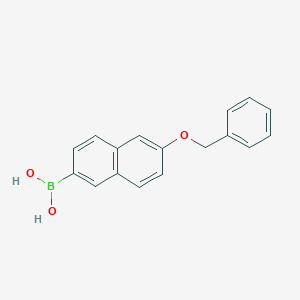
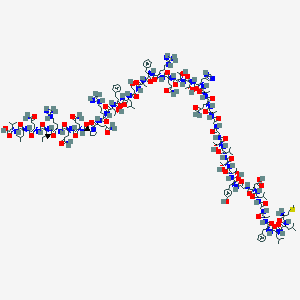
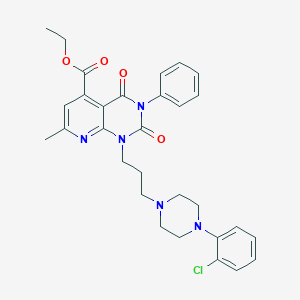
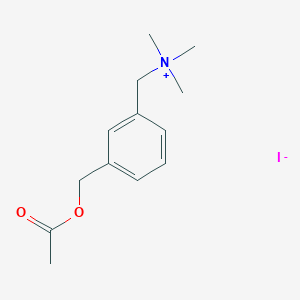
![4-amino-1-[(2R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one](/img/structure/B115914.png)